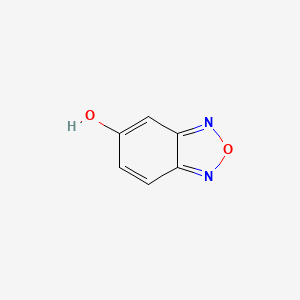

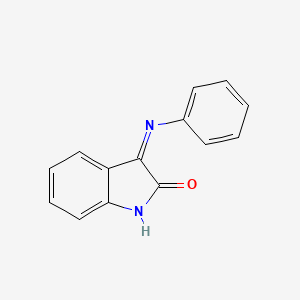

![molecular formula C13H10N2OS B1418191 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031989-23-7](/img/structure/B1418191.png)

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Vue d'ensemble

Description

“7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives . These compounds have been synthesized as EZH2 inhibitors and have shown antiproliferative activity against various cancer cell lines .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed, based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include condensation, chlorination, and nucleophilic substitution . The reaction yield for the synthesis of substituted thieno[2,3-d]pyrimidine-4-carboxylic acids was reported to be in the range of 63–71% .Applications De Recherche Scientifique

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential as antitumor agents . These compounds, including 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , have shown promising results as inhibitors of the enzyme EZH2, which is implicated in cancer cell proliferation . The derivatives exhibit significant antiproliferative activity against various cancer cell lines, such as SU-DHL-6, WSU-DLCL-2, and K562, indicating their potential as chemotherapeutic agents .

Apoptosis Induction

The biological evaluation of these thieno[3,2-d]pyrimidine derivatives has demonstrated their ability to induce apoptosis in lymphoma cells in a concentration-dependent manner . This suggests that they can be used to trigger programmed cell death in cancer cells, providing a pathway for the development of new cancer treatments.

Cell Migration Inhibition

In addition to inducing apoptosis, these compounds have been observed to inhibit the migration of cancer cells . This property is particularly valuable in preventing metastasis, the spread of cancer from one part of the body to another.

Mycobacterium tuberculosis Inhibitors

Thieno[3,2-d]pyrimidin-4-amines, closely related to the compound , have been reported to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme is a key component in the bacterium’s energy metabolism, making it an attractive target for antitubercular drug development.

Antimycobacterial Activity

Some thieno[3,2-d]pyrimidine derivatives have shown very good antimycobacterial activity, with minimal inhibitory concentrations (MIC) in the range of 6–8 μM . This indicates their potential to be developed as new antitubercular agents.

Non-Cytotoxicity

An important aspect of these compounds is their non-cytotoxic nature against non-cancerous cell lines . This characteristic is crucial for the development of therapeutic agents, as it suggests that they can target disease-causing cells without harming healthy cells.

Structure-Activity Relationship (SAR) Studies

SAR studies of thieno[3,2-d]pyrimidine derivatives provide insights into the molecular features that contribute to their biological activity . This information is essential for the rational design of more potent and selective agents.

Chemical Probes for Biological Systems

Due to their activity profile, these compounds can serve as chemical probes to study biological systems . They can help elucidate the role of specific enzymes or pathways in disease processes, aiding in the understanding of disease mechanisms.

Orientations Futures

Propriétés

IUPAC Name |

7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSRBDVTAITIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

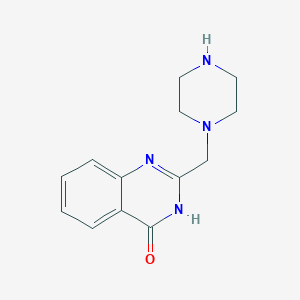

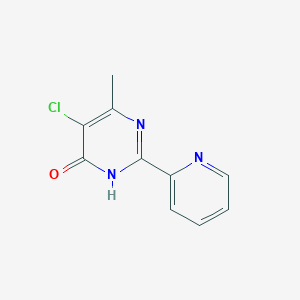

![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)

![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)

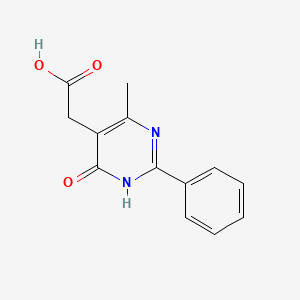

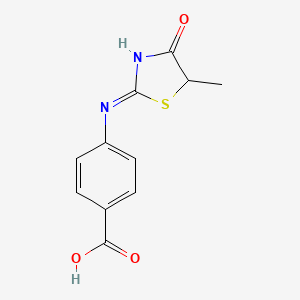

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

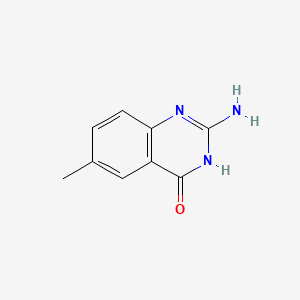

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

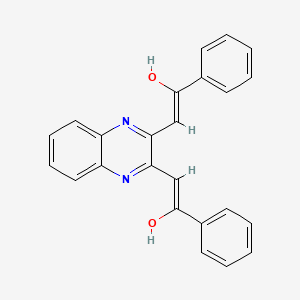

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)